![molecular formula C16H17ClN2O5S B3456305 2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B3456305.png)
2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide
Overview
Description
2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide, also known as TAK-220, is a small molecule antagonist of the chemokine receptor CCR3. CCR3 is a G protein-coupled receptor that is involved in the recruitment of eosinophils, basophils, and T helper type 2 (Th2) cells to sites of inflammation. TAK-220 has been shown to have potential therapeutic applications in the treatment of allergic diseases, such as asthma and allergic rhinitis, as well as in the treatment of certain types of cancer.
Mechanism of Action
2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide exerts its effects by binding to and blocking the activity of CCR3. CCR3 is expressed on the surface of eosinophils, basophils, and Th2 cells, and is involved in their recruitment to sites of inflammation. By blocking CCR3, 2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide reduces the recruitment of these cells to sites of inflammation, thereby reducing inflammation and improving symptoms.
Biochemical and Physiological Effects:
In preclinical models, 2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to reduce the recruitment of eosinophils, basophils, and Th2 cells to sites of inflammation, as well as to reduce the production of pro-inflammatory cytokines. 2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells, as well as to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide is its specificity for CCR3, which allows for targeted inhibition of this receptor without affecting other chemokine receptors. However, one limitation of 2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide is its relatively low potency, which may limit its effectiveness in some applications.
Future Directions
For research on 2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide include the development of more potent analogs, as well as the investigation of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, further studies are needed to elucidate the long-term effects of 2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide on immune function and to assess its safety in humans.
Scientific Research Applications
2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide has been extensively studied in preclinical models of allergic diseases, such as asthma and allergic rhinitis. In these models, 2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide has been shown to reduce the recruitment of eosinophils, basophils, and Th2 cells to sites of inflammation, thereby reducing inflammation and improving symptoms. 2-chloro-N-(2-furylmethyl)-5-(4-morpholinylsulfonyl)benzamide has also been shown to have potential therapeutic applications in the treatment of certain types of cancer, such as multiple myeloma and acute myeloid leukemia, by inhibiting the migration and invasion of cancer cells.
properties
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)-5-morpholin-4-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O5S/c17-15-4-3-13(25(21,22)19-5-8-23-9-6-19)10-14(15)16(20)18-11-12-2-1-7-24-12/h1-4,7,10H,5-6,8-9,11H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIJNYQMZVFGEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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